1-(6-Chloro-2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one
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Overview
Description
1-(6-Chloro-2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Dimethoxyphenyl Group: The chlorinated indole is coupled with a 3,4-dimethoxyphenyl group through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(6-Chloro-2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-1H-indol-3-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one: Similar structure but with a different substitution pattern on the indole ring.
1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one: Bromine instead of chlorine.
1-(6-Chloro-2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethanol: Alcohol instead of ketone.
Uniqueness
1-(6-Chloro-2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
61761-85-1 |
---|---|
Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
1-(6-chloro-2,3-dihydroindol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-6-3-12(9-17(16)23-2)10-18(21)20-8-7-13-4-5-14(19)11-15(13)20/h3-6,9,11H,7-8,10H2,1-2H3 |
InChI Key |
XJOWATABRWUVSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC3=C2C=C(C=C3)Cl)OC |
Origin of Product |
United States |
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